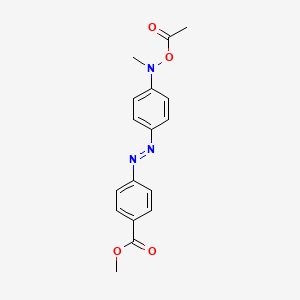
4'-Methoxycarbonyl-N-acetoxy-N-methyl-4-aminoazobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4’-Methoxycarbonyl-N-acetoxy-N-methyl-4-aminoazobenzene is a derivative of 4-aminoazobenzene, a compound known for its use in dye manufacturing and its mutagenic properties This compound is part of the azo dye family, characterized by the presence of one or more azo groups (-N=N-) linked to aromatic rings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4’-Methoxycarbonyl-N-acetoxy-N-methyl-4-aminoazobenzene typically involves the following steps:
Diazotization: The starting material, 4-aminoazobenzene, undergoes diazotization to form a diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with a methoxycarbonyl derivative to introduce the methoxycarbonyl group.
Acetylation: The resulting compound is acetylated using acetic anhydride to introduce the acetoxy group.
Methylation: Finally, the compound is methylated to obtain 4’-Methoxycarbonyl-N-acetoxy-N-methyl-4-aminoazobenzene.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature, pH, and reagent concentrations, to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
4’-Methoxycarbonyl-N-acetoxy-N-methyl-4-aminoazobenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can break the azo bond, leading to the formation of amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium dithionite and hydrogen gas in the presence of a catalyst are used.
Substitution: Electrophilic reagents such as nitric acid for nitration and halogens for halogenation are employed.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Nitro and halogenated derivatives.
Applications De Recherche Scientifique
4’-Methoxycarbonyl-N-acetoxy-N-methyl-4-aminoazobenzene has several scientific research applications:
Chemistry: Used as a model compound to study azo dye chemistry and reaction mechanisms.
Biology: Investigated for its mutagenic and carcinogenic properties, particularly in studies involving DNA modification and repair mechanisms.
Industry: Utilized in the development of dyes and pigments with specific properties.
Mécanisme D'action
The compound exerts its effects primarily through its interaction with DNA. The acetoxy group facilitates the formation of DNA adducts, leading to mutations and potential carcinogenic effects. The methoxycarbonyl group enhances the compound’s stability and reactivity. The molecular targets include nucleophilic sites on DNA, leading to covalent binding and subsequent biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-Acetoxy-N-methyl-4-aminoazobenzene
- N-Benzoyloxy-N-methyl-4-aminoazobenzene
- 4-Aminoazobenzene
Uniqueness
4’-Methoxycarbonyl-N-acetoxy-N-methyl-4-aminoazobenzene is unique due to the presence of both methoxycarbonyl and acetoxy groups, which confer distinct chemical properties and reactivity. Compared to its analogs, it exhibits different mutagenic and carcinogenic potentials, making it a valuable compound for specific research applications.
Propriétés
Numéro CAS |
55936-76-0 |
|---|---|
Formule moléculaire |
C17H17N3O4 |
Poids moléculaire |
327.33 g/mol |
Nom IUPAC |
methyl 4-[[4-[acetyloxy(methyl)amino]phenyl]diazenyl]benzoate |
InChI |
InChI=1S/C17H17N3O4/c1-12(21)24-20(2)16-10-8-15(9-11-16)19-18-14-6-4-13(5-7-14)17(22)23-3/h4-11H,1-3H3 |
Clé InChI |
XLRYBCRFFFGIBX-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)ON(C)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[4-[2-[Butyl(ethyl)amino]ethylamino]-6-methylpyrimidin-2-yl]-1-(3,4-dichlorophenyl)guanidine](/img/structure/B14647531.png)
![Benzonitrile, 4-[[4-(pentyloxy)phenyl]azo]-](/img/structure/B14647534.png)
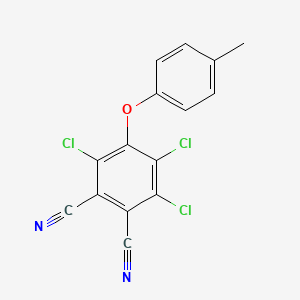
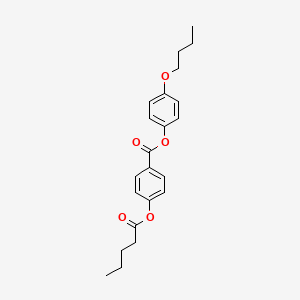
![Chloro[2-(4-nitrophenyl)hydrazinylidene]acetyl chloride](/img/structure/B14647539.png)
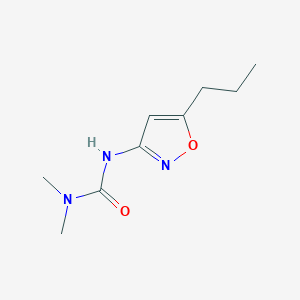
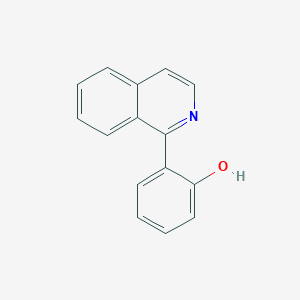


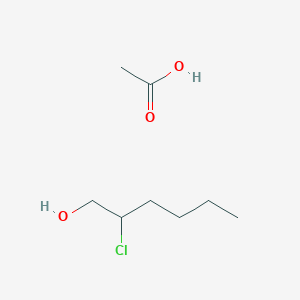
![4-{[(Prop-2-yn-1-yl)oxy]methoxy}butan-1-ol](/img/structure/B14647559.png)
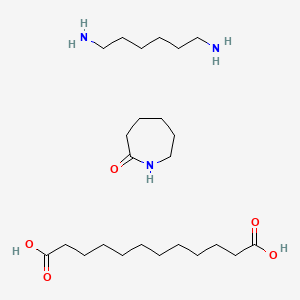
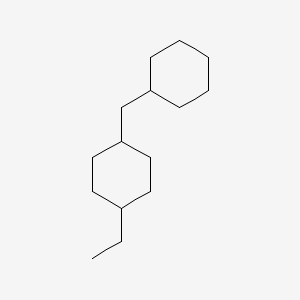
![2-[(Naphthalen-2-yl)amino]-5-nitrobenzoic acid](/img/structure/B14647600.png)
